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Compound of Interest

Compound Name: Proline benzyl ester hydrochloride

Cat. No.: B554964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

proline benzyl ester hydrochloride, a key building block in peptide synthesis and

pharmaceutical research. This document details its characteristic nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental

protocols.

Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for proline benzyl
ester hydrochloride, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of proline
benzyl ester hydrochloride. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide

detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of proline benzyl ester hydrochloride exhibits characteristic signals

corresponding to the protons of the proline ring, the benzyl group, and the ester moiety. The

chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.41-7.21 m 5H Aromatic (C₆H₅)

5.16 s 2H Benzyl (OCH₂)

3.80 dd 1H α-CH

3.15-3.01 m 1H Proline Ring CH₂

3.00-2.82 m 1H Proline Ring CH₂

2.42-2.21 m 1H Proline Ring CH₂

2.13 dd 1H Proline Ring CH₂

1.92-1.62 m 3H Proline Ring CH₂

Table 1: ¹H NMR data for proline benzyl ester hydrochloride in CDCl₃.[1][2][3]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment

175.5 C=O (Ester)

136.0 Aromatic C (Quaternary)

128.8 Aromatic CH

128.5 Aromatic CH

128.3 Aromatic CH

66.9 OCH₂ (Benzyl)

59.9 α-CH (Proline)

47.2 CH₂ (Proline)

30.4 CH₂ (Proline)

25.6 CH₂ (Proline)

Table 2: ¹³C NMR data for proline benzyl ester hydrochloride in CDCl₃.[1][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of proline benzyl ester hydrochloride will show characteristic absorption bands for

the ester, amine salt, and aromatic ring.

Frequency (cm⁻¹) Functional Group

~1740 C=O Stretch (Ester)

~3030 C-H Stretch (Aromatic)

~2400-2800 N-H Stretch (Amine Salt)

~1600, ~1450 C=C Stretch (Aromatic Ring)

~1200 C-O Stretch (Ester)

Table 3: Typical IR absorption bands for proline benzyl ester hydrochloride.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing

for the determination of its molecular weight. For proline benzyl ester hydrochloride, the

expected molecular weight is 241.71 g/mol .[2][4][5] The mass spectrum would show a

molecular ion peak corresponding to the protonated molecule.

m/z Assignment

242.09 [M+H]⁺

206.11 [M-Cl]⁺

Table 4: Expected mass spectrometry data for proline benzyl ester hydrochloride.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of L-Proline Benzyl Ester Hydrochloride
A common method for the synthesis of L-proline benzyl ester hydrochloride involves the

reaction of L-proline with benzyl alcohol in the presence of thionyl chloride.[1][3]

Procedure:

Under a nitrogen atmosphere, cool benzyl alcohol (e.g., 70 mL, 651 mmol) to 0 °C.

Slowly add thionyl chloride (e.g., 7.0 mL, 91.2 mmol) dropwise to the cooled benzyl alcohol.

Add L-proline (e.g., 5.0 g, 43.4 mmol) to the mixture.

Maintain the reaction at 0 °C with stirring for 2 hours.

Allow the reaction to slowly warm to room temperature and continue stirring for 48 hours.

Pour the reaction mixture into diethyl ether (e.g., 300 mL) to precipitate the product.

Store the mixture at -20 °C for several days to facilitate crystallization.
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Collect the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound like proline benzyl ester hydrochloride.

Spectroscopic Analysis Workflow

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of Proline Benzyl Ester Hydrochloride

Purification (Crystallization)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Click to download full resolution via product page

A typical workflow for the synthesis and spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol
Sample Preparation:
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Dissolve approximately 5-10 mg of proline benzyl ester hydrochloride in about 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical

parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance

of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton

decoupling is typically used to simplify the spectrum.

IR Spectroscopy Protocol
Sample Preparation (ATR-IR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record the spectrum over a typical range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean ATR crystal before running the sample.

The instrument software will automatically subtract the background from the sample

spectrum.

Mass Spectrometry Protocol
Sample Preparation (ESI-MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Infuse the solution directly into the electrospray ionization (ESI) source of the mass

spectrometer.

Data Acquisition:

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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